2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3OS/c1-4(8)7-10-5(3-12-7)6(11)9-2/h3-4H,8H2,1-2H3,(H,9,11) |
InChI Key |
VMVALVIJHMBCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)NC)N |
Origin of Product |
United States |
Preparation Methods
Method Overview:
- Starting materials: Aromatic or aliphatic carboxylic acids, thiosemicarbazide.
- Reagents: Phosphorus oxychloride (POCl₃), phosphorus pentachloride, or polyphosphoric acid.
- Process: Acidic cyclodehydration leading to the formation of 1,3,4-thiadiazole rings.
Typical Procedure:
- Acidic activation of carboxylic acids using POCl₃.
- Cyclization with thiosemicarbazide to form 2-amino-1,3,4-thiadiazole derivatives.
- Subsequent N-methylation or aminoethylation to introduce the aminoethyl group.
Example Data:
Note: The key step involves cyclization of thiosemicarbazide with activated carboxylic acid derivatives, followed by methylation or aminoethylation to incorporate the N-methyl and aminoethyl groups.
Acylation of 2-Amino-1,3,4-thiadiazole Derivatives
Another robust approach involves direct acylation of 2-amino-1,3,4-thiadiazole derivatives with suitable acyl chlorides or anhydrides to introduce the carboxamide functionality.
Procedure:
- Starting material: 2-Amino-1,3,4-thiadiazole.
- Reagents: N-Methylformamide, acyl chlorides, or methylating agents.
- Conditions: Reflux in inert solvents such as dichloromethane or tetrahydrofuran, often in the presence of bases like pyridine or sodium bicarbonate.
Data Table:
| Step | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Amino-1,3,4-thiadiazole + Acyl chloride | N-Substituted thiadiazole | 68-91 | , |
| 2 | Methylation / Alkylation | N-Methyl derivatives | 59-87 | , |
Cyclization via Dehydration of Thiosemicarbazides
The most direct route for synthesizing thiadiazole rings involves dehydration of thiosemicarbazides with dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.
General Procedure:
- React thiosemicarbazide with aromatic or aliphatic carboxylic acids in the presence of dehydrating agents.
- Cyclization occurs with elimination of water, forming the thiadiazole core.
- Functionalization at the 4-position with aminoethyl or methyl groups is achieved via nucleophilic substitution or alkylation.
Example Data:
| Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid + POCl₃ | Reflux 20 min | 2-Amino-1,3,4-thiadiazole derivatives | 65-85 | , |
| Acid + Thionyl chloride | Reflux 2 hrs | Similar derivatives | 68-91 | , |
Synthesis Using Cycloaddition and Dipolar Reactions
Recent advances include dipolar cycloadditions involving diazo compounds and sulfur-based reagents, facilitating the formation of thiadiazoles with various substituents.
Procedure:
- Generate diazocompounds from aromatic sulfonyl derivatives.
- React with sulfur sources to form the thiadiazole ring via cycloaddition.
- Functionalize with aminoethyl groups through nucleophilic substitution.
Data Summary:
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Diazocompound cycloaddition | Sulfines + diazomethane | Variable | , |
Summary of Key Synthesis Parameters
| Method | Starting Materials | Reagents | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of Thiosemicarbazide | Carboxylic acids | POCl₃, PCl₅ | 65-85 | High yield, straightforward | Requires dehydration step |
| Acylation of 2-Amino-thiadiazole | 2-Amino-thiadiazole | Acyl chlorides | 68-91 | Selective functionalization | Requires prior synthesis of amino-thiadiazole |
| Dehydration of Thiosemicarbazides | Thiosemicarbazide + acids | POCl₃, SOCl₂ | 65-91 | Versatile | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s thiazole ring can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Acotiamide (N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)
- Structural Differences: Acotiamide replaces the aminoethyl group with a diisopropylaminoethyl chain and incorporates a hydroxy-dimethoxybenzoyl substituent.
- Acotiamide’s clinical efficacy as a prokinetic agent underscores the importance of bulky N-alkyl groups in receptor interactions .
- Synthetic Accessibility : Acotiamide derivatives are synthesized via multi-step reactions, with yields influenced by substituent complexity (e.g., 45–70% for benzothiazole derivatives) .
2-(2,3-Dihydroxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide (SANC00222)
- Structural Differences: A dihydroxyphenyl group and imidazole-ethyl side chain replace the aminoethyl and N-methyl groups.
- Functional Impact: The dihydroxyphenyl moiety enables strong hydrogen bonding and π-π stacking, as evidenced by high docking scores in computational studies. This contrasts with the target compound’s simpler aminoethyl group, which may limit binding versatility .
- Pharmacological Potential: SANC00222’s imidazole ring could confer metal-binding properties, useful in enzyme inhibition.
N-(4-Chlorophenyl)-2-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide
- Structural Differences: A 4-chlorophenyl carboxamide and 4-methoxybenzyl substituent replace the aminoethyl and N-methyl groups.
- The rigid aromatic systems contrast with the flexible aminoethyl chain in the target compound .
Physicochemical Properties
Key Observations :
- The aminoethyl group in the target compound provides intermediate polarity, balancing solubility and membrane permeability.
- Bulky substituents (e.g., diisopropyl in Acotiamide) increase molecular weight and logP, impacting pharmacokinetics .
Biological Activity
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide, commonly known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of 2-aminothiazoles, which have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Aminoethyl group : Enhances the compound's interaction with biological targets.
- Carboxamide functional group : Contributes to solubility and potential hydrogen bonding with biomolecules.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has shown the ability to inhibit COX-2 activity, which is often overexpressed in various cancers. In vitro studies demonstrated that certain thiazole derivatives could reduce prostaglandin E2 (PGE2) levels significantly, indicating potential anti-inflammatory and anticancer effects .
- Cell Line Studies : In a study involving multiple cancer cell lines (e.g., HepG2 for liver cancer), compounds similar to this compound were found to reduce tumor growth significantly in xenograft models .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties:
- COX-2 Inhibition : Several studies have reported that thiazole derivatives can inhibit COX-2 with low IC50 values, suggesting that they may serve as effective anti-inflammatory agents .
- In Vivo Studies : Animal models treated with thiazole compounds showed reduced inflammation markers, supporting their potential use in treating inflammatory diseases .
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties:
- Activity Against Mycobacterium tuberculosis : Certain analogs of this compound have shown promising results against M. tuberculosis, with minimum inhibitory concentrations (MICs) in sub-micromolar ranges . This suggests potential for development as anti-tubercular agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazoles is crucial for optimizing their biological activity:
- Substituents at C-2 and C-4 Positions : Variations in substituents at these positions significantly affect the biological activity. For example, lipophilic substitutions at the C-2 position enhance activity against M. tuberculosis, while polar groups may reduce membrane permeability .
| Compound | C-2 Substituent | C-4 Substituent | Activity |
|---|---|---|---|
| 1 | Phenyl | 2-Pyridyl | High |
| 2 | Methyl | Unsubstituted | Moderate |
| 3 | Cyano | 4-Fluorophenyl | Low |
Case Studies
- Anticancer Efficacy : A study evaluated various thiazole derivatives for their anticancer effects in mouse models. Compounds showed T/C values ranging from 38% to 61%, indicating significant tumor growth inhibition compared to controls .
- Anti-inflammatory Effects : In a model of induced inflammation, thiazole derivatives reduced edema by up to 50% compared to untreated controls, highlighting their therapeutic potential .
Q & A
Q. Key Considerations :
- Protection/deprotection of the amino group to prevent side reactions.
- Optimization of reaction temperature and solvent polarity to enhance yield (e.g., acetonitrile for cyclization reactions) .
How can researchers resolve discrepancies in spectroscopic data when characterizing thiazole derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or mass spectrometry (MS) data often arise from:
- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, leading to split peaks in -NMR. Use -NMR or 2D-COSY to confirm assignments .
- Stereochemical Ambiguity : Chiral centers (e.g., 1-aminoethyl group) require optical rotation measurements or X-ray crystallography for absolute configuration determination .
- Impurity Identification : LC-MS/MS can detect trace byproducts (e.g., incomplete deprotection intermediates). Compare retention times with synthetic standards .
Case Study : In compound 31 (), discrepancies in -NMR integration were resolved by repeating the reaction under anhydrous conditions, confirming the absence of water-induced hydrolysis .
What methodologies are effective for assessing the biological activity of thiazole-4-carboxamide derivatives?
Level: Basic
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple replicates. Use ANOVA for statistical significance .
How do substituent variations on the thiazole ring influence the compound's physicochemical properties?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (-CF) increase metabolic stability but reduce solubility. LogP values can be predicted via computational tools (e.g., MarvinSketch) .
- Aminoethyl Side Chain : Enhances hydrogen-bonding capacity, improving target binding (e.g., protease inhibition). Molecular dynamics simulations can map interactions .
Example : In compound 69 (), replacing a methyl group with a 4,4-difluorocyclohexyl moiety increased lipophilicity (LogP from 2.1 to 3.4) but reduced aqueous solubility by 40% .
What strategies can mitigate low solubility issues in thiazole-based compounds during in vitro testing?
Level: Advanced
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability without cytotoxicity .
- Nanoparticle Formulation : Encapsulate compounds in PLGA nanoparticles to improve bioavailability .
Validation : Measure solubility via shake-flask method and validate cytotoxicity of formulations against control vehicles .
How can computational methods predict the reactivity of intermediates in thiazole synthesis?
Level: Advanced
Methodological Answer:
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible precursors (e.g., ethyl 2-bromoacetate for thiazole ring closure) .
- DFT Calculations : Predict transition states and activation energies for cyclization steps. For example, B3LYP/6-31G(d) level optimizes reaction pathways .
- Machine Learning : Train models on reaction databases to predict yields under varying conditions (e.g., solvent, catalyst) .
Case Study : Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate synthesis was optimized using DFT-predicted solvent effects, increasing yield from 45% to 72% .
What are the best practices for ensuring reproducibility in the synthesis of aminoethyl-thiazole derivatives?
Level: Basic
Methodological Answer:
- Standardized Protocols : Document exact molar ratios (e.g., 1.2 eq. of amine for amidation), reaction times, and purification steps .
- Quality Control :
- Track lot-to-lot variability of reagents (e.g., thiourea purity ≥98%).
- Use internal standards (e.g., deuterated solvents) for NMR consistency .
- Automation : Employ flow chemistry systems for precise temperature/pH control during cyclization .
How to analyze reaction mechanisms for unexpected byproducts in thiazole-4-carboxamide synthesis?
Level: Advanced
Methodological Answer:
- LC-HRMS : Identify byproduct molecular formulas via exact mass (e.g., [M+H] with <2 ppm error) .
- Isolation and Characterization : Scale up the reaction, isolate byproducts via preparative HPLC, and analyze via 2D-NMR (e.g., NOESY for stereochemistry) .
- Mechanistic Probes : Use isotopic labeling (e.g., -thiourea) to trace nitrogen incorporation in the thiazole ring .
Example : In compound 29 (), a bromo-substituted byproduct was traced to residual CuI catalyst, resolved by adding a chelating agent (EDTA) during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
